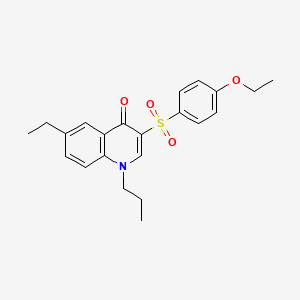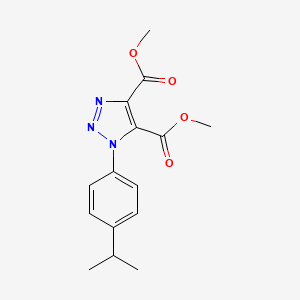
Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dimethyl ester group and a 4-propan-2-ylphenyl substituent on the triazole ring. Triazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: The triazole ring can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) is a common reducing agent used for the reduction of ester groups.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with higher oxidation states, while reduction may produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Materials Science: Triazole derivatives are used in the development of advanced materials, such as polymers and coatings, due to their stability and unique chemical properties.
Agriculture: The compound may be explored for its potential as a pesticide or herbicide, given the known bioactivity of triazole derivatives.
Wirkmechanismus
The mechanism of action of dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate can be compared with other similar triazole derivatives, such as:
1,2,3-Triazole Derivatives: These compounds have similar structures but may differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
1,2,4-Triazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring, which can affect their reactivity and applications.
Imidazole Derivatives: Imidazoles are another class of five-membered heterocycles with two nitrogen atoms. They share some similarities with triazoles but have distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for various specialized applications.
Eigenschaften
IUPAC Name |
dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-9(2)10-5-7-11(8-6-10)18-13(15(20)22-4)12(16-17-18)14(19)21-3/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIJUPLLKHZOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4'-{4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)BENZAMIDE](/img/structure/B2984717.png)
![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2984719.png)
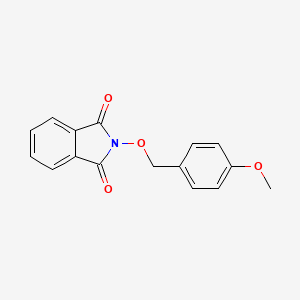

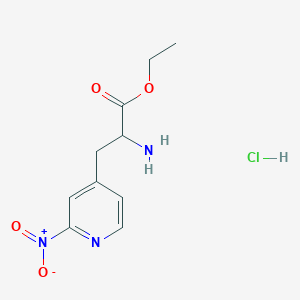
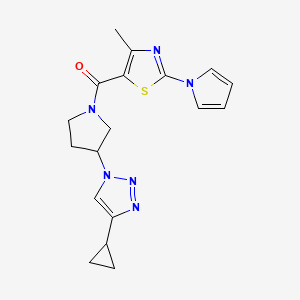
![(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2984725.png)

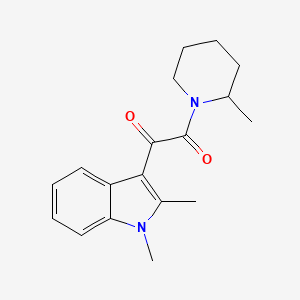

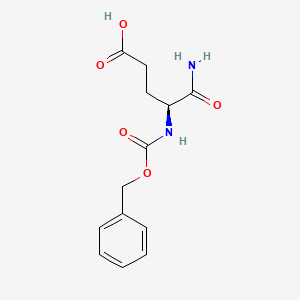
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2984731.png)
